molecular formula C23H24ClN3O5S2 B3305617 1-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide CAS No. 923418-32-0

1-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B3305617
CAS No.: 923418-32-0
M. Wt: 522 g/mol
InChI Key: FSYUWDNDWVYLOX-UHFFFAOYSA-N
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Description

1-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a thiazole ring, and a chlorobenzenesulfonyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 4-piperidone.

    Coupling Reactions: The thiazole and piperidine rings are then coupled using appropriate reagents and conditions to form the core structure.

    Introduction of the Chlorobenzenesulfonyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzenesulfonyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
  • 1-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate
  • 1-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carbothioamide

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O5S2/c1-31-20-8-3-16(13-21(20)32-2)19-14-33-23(25-19)26-22(28)15-9-11-27(12-10-15)34(29,30)18-6-4-17(24)5-7-18/h3-8,13-15H,9-12H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYUWDNDWVYLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
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1-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
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1-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
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1-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
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1-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Reactant of Route 6
1-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide

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